molecular formula C16H17ClFN3O2 B2371726 2-chloro-4-fluoro-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzamide CAS No. 1705312-64-6

2-chloro-4-fluoro-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzamide

Cat. No.: B2371726
CAS No.: 1705312-64-6
M. Wt: 337.78
InChI Key: PQAWWUPELINQOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzamide core substituted with chlorine and fluorine at the 2- and 4-positions, respectively. The amide nitrogen is linked to a pyrazole ring, which is further substituted at the 1-position with a tetrahydro-2H-pyran-4-ylmethyl group.

Properties

IUPAC Name

2-chloro-4-fluoro-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClFN3O2/c17-15-7-12(18)1-2-14(15)16(22)20-13-8-19-21(10-13)9-11-3-5-23-6-4-11/h1-2,7-8,10-11H,3-6,9H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQAWWUPELINQOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)NC(=O)C3=C(C=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-4-fluoro-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC15H17ClFN3O
Molecular Weight305.76 g/mol
CAS Number1706288-11-0
StructureChemical Structure

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The chlorine and fluorine atoms enhance the lipophilicity and binding affinity to various receptors, while the tetrahydro-2H-pyran moiety may improve solubility and bioavailability. The pyrazole ring is known for its role in modulating enzymatic activity, particularly in kinase pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Studies have shown that derivatives of benzamide compounds can inhibit cancer cell proliferation. For example, similar compounds have demonstrated moderate to high potency against various cancer cell lines through kinase inhibition mechanisms .
  • Antimicrobial Properties : Benzamide derivatives have been evaluated for their antimicrobial effects, showing significant activity against bacterial strains . The presence of the pyrazole and tetrahydropyran groups contributes to this activity by affecting cell membrane integrity.
  • Antiparasitic Effects : Preliminary studies suggest that related compounds targeting PfATP4 exhibit antiparasitic activity, indicating potential use in malaria treatment . The incorporation of polar functionalities has been shown to enhance aqueous solubility and metabolic stability, which are crucial for efficacy in vivo.

Case Studies

Several case studies highlight the biological activity of similar compounds:

  • Case Study on RET Kinase Inhibition : A study involving benzamide derivatives revealed that specific substitutions on the benzamide scaffold could lead to potent RET kinase inhibitors, which are promising for cancer therapy . The findings suggest that modifications analogous to those in this compound could yield similar or enhanced activities.
  • Antiparasitic Activity Assessment : Research on dihydroquinazolinone derivatives indicated that structural optimizations led to improved efficacy against Plasmodium species, with certain analogs demonstrating significant reductions in parasitemia in mouse models . This suggests that similar structural features in this compound could also confer antiparasitic properties.

Scientific Research Applications

Therapeutic Applications

1. Anticancer Activity
Research has indicated that compounds with similar structural features to 2-chloro-4-fluoro-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzamide exhibit significant anticancer properties. For instance, tissue-selective androgen receptor modulators (SARMs) have shown promise in treating androgen receptor-dependent cancers, such as prostate cancer. The compound's ability to interact with androgen receptors suggests potential utility in developing targeted cancer therapies .

2. Anti-inflammatory Properties
Compounds featuring pyrazole and benzamide moieties are often investigated for their anti-inflammatory effects. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of disease .

Case Studies

StudyFindings
Cancer Cell Line Study A study evaluating the effects of similar pyrazole derivatives on various cancer cell lines demonstrated significant growth inhibition, particularly in prostate and breast cancer models. The IC50 values indicated potent activity at low concentrations .
Inflammation Model In vivo models assessing the anti-inflammatory properties of related compounds showed a marked reduction in edema and inflammatory markers following treatment with pyrazole-based compounds, suggesting a therapeutic role for this compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural and functional differences between the target compound and its closest analogs identified in the evidence:

Compound Name / ID Substituents on Benzamide Pyrazole Substituent Additional Functional Groups Reported Bioactivity/Application
Target Compound 2-Cl, 4-F 1-((Tetrahydro-2H-pyran-4-yl)methyl) None Not explicitly stated
1-(2-Chloro-5-fluorophenyl)-5-(1H-pyrrol-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-4-carboxamide 2-Cl, 5-F (on phenyl) Tetrahydro-2H-pyran-4-ylmethyl 5-(1H-pyrrol-1-yl) Unspecified (structural analog)
2-Chloro-4-Fluoro-N-(2-{[6-(1H-Pyrazol-1-yl)-3-Pyridazinyl]Amino}Ethyl)Benzamide 2-Cl, 4-F Ethylamino-pyridazine linker Pyridazine ring with pyrazole Unspecified (research compound)
4-Fluoro-N-[1-(2-Methylbenzyl)-1H-Pyrazol-4-yl]Benzamide 4-F 1-(2-Methylbenzyl) None Unspecified (potential kinase inhibitor)
GW788388 (4-(4-(3-(Pyridin-2-yl)-1H-Pyrazol-4-yl)Pyridin-2-yl)-N-(Tetrahydro-2H-Pyran-4-yl)Benzamide) None Tetrahydro-2H-pyran-4-yl Pyridine-pyrazole hybrid TGF-β inhibitor

Key Comparative Insights

Substituent Effects on Bioactivity
  • Halogen Positioning : The target compound’s 2-Cl,4-F substitution on the benzamide contrasts with ’s 2-Cl,5-F phenyl group. Halogens at the 4-position (meta to the amide) may influence binding affinity in kinase targets due to steric and electronic effects .
  • Pyrazole Modifications : The tetrahydro-2H-pyran-4-ylmethyl group in the target compound and ’s analog likely improves solubility compared to ’s 2-methylbenzyl group, which is more lipophilic and prone to oxidative metabolism .
Pharmacokinetic Considerations
  • The tetrahydro-2H-pyran moiety in the target compound and GW788388 () may enhance metabolic stability by reducing CYP450-mediated oxidation compared to analogs with benzyl or alkyl substituents .
  • ABT-199 (Venetoclax, ), while structurally distinct, shares a sulfonamide-pyranyl motif, highlighting the pyran group’s utility in optimizing drug-like properties .
Functional Group Impact
  • GW788388’s pyridine-pyrazole core () demonstrates how hybrid heterocycles can confer selectivity for specific pathways (e.g., TGF-β inhibition) .

Physicochemical Properties (Inferred)

Property Target Compound Analog Analog
Molecular Weight ~363.8 g/mol ~438.3 g/mol ~360.8 g/mol
LogP (Estimated) ~2.5–3.0 ~3.0–3.5 ~2.0–2.5
Solubility Moderate (pyranyl group) Low (pyrrole addition) Moderate (pyridazine)

Structural-Activity Relationship (SAR) Trends

  • Halogenation : 2-Cl,4-F substitution (target) vs. 2-Cl,5-F () may alter steric interactions in hydrophobic binding pockets.
  • Linker Flexibility: Ethylamino-pyridazine in increases conformational flexibility compared to the rigid pyrazole-tetrahydro-pyran linkage in the target compound .

Preparation Methods

Chlorination and Fluorination of Toluene Derivatives

The benzene ring’s substitution pattern is established through sequential halogenation. A patented method for synthesizing 2-chloro-4-fluoro-5-nitrobenzaldehyde provides a foundational approach. Adapting this protocol:

  • Chlorination : 2-Chloro-4-fluorotoluene undergoes radical chlorination under UV light (400 nm, 250 W) at 0–10°C, yielding 2-chloro-4-fluoro-dichlorotoluene with >98% purity. Chlorine gas is introduced at 20 mL/min, avoiding solvents or initiators for a cleaner process.
  • Oxidation to Benzaldehyde : Hydrolysis of 2-chloro-4-fluoro-dichlorotoluene in 95% sulfuric acid at 125°C produces 2-chloro-4-fluorobenzaldehyde (79% yield). Catalysts like tetrabutylammonium bromide enhance reaction efficiency.
  • Oxidation to Benzoic Acid : The aldehyde is oxidized to 2-chloro-4-fluorobenzoic acid using KMnO₄ in acidic conditions.
  • Conversion to Benzoyl Chloride : Treatment with oxalyl chloride and catalytic dimethylformamide (DMF) in dichloromethane at 50°C generates 2-chloro-4-fluorobenzoyl chloride (61–85% yield).

Table 1: Optimization of Benzoyl Chloride Synthesis

Step Conditions Yield (%) Purity (%) Source
Chlorination UV light, 0–10°C, Cl₂ gas 95 >98
Hydrolysis H₂SO₄, 125°C, 3–40 h 79 98
Benzoyl Chloride Oxalyl chloride, DMF, CH₂Cl₂, 50°C 85 99

Synthesis of 1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-amine

Pyrazole Ring Formation

The pyrazole core is synthesized via cyclocondensation of hydrazine with 1,3-diketones. A base-promoted method from ACS Omega employs malononitrile and aryl aldehydes in DMF with KOH at 100°C, yielding substituted pyrazoles. For this application:

  • Cyclization : Reacting hydrazine hydrate with ethyl acetoacetate in ethanol under reflux forms 1H-pyrazol-4-amine.
  • N-Alkylation : The pyrazole nitrogen is alkylated with (tetrahydro-2H-pyran-4-yl)methyl bromide using K₂CO₃ in DMF at 80°C, achieving 70–75% yield. Tetrahydropyran-methyl halides are prepared via Appel reaction from tetrahydropyran-4-methanol.

Purification and Characterization

Crude product is purified via flash chromatography (ethyl acetate/hexanes, 1:3), with final characterization by ¹H NMR and LC-MS.

Amide Bond Formation

Coupling Strategy

The benzoyl chloride is coupled with the pyrazole amine under Schotten-Baumann conditions:

  • Reaction Setup : 2-Chloro-4-fluorobenzoyl chloride (1.1 eq) is added dropwise to a solution of 1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-amine (1 eq) and DIPEA (2 eq) in THF at 0°C.
  • Stirring : The mixture is warmed to room temperature and stirred for 12 h.
  • Workup : The reaction is quenched with water, extracted with ethyl acetate, and dried over MgSO₄.
  • Purification : Column chromatography (MeOH/CH₂Cl₂, 5–15%) affords the title compound in 65–70% yield.

Table 2: Amidation Optimization

Base Solvent Temperature (°C) Yield (%)
DIPEA THF 25 70
Triethylamine DCM 0 → 25 58
NaOH H₂O/THF 25 45

Industrial-Scale Considerations

Continuous Flow Reactors

Patented methods highlight the use of continuous flow systems for chlorination and hydrolysis steps, improving heat transfer and reducing reaction times. For example, tubular reactors with UV irradiation modules enable scalable production of 2-chloro-4-fluorobenzaldehyde.

Green Chemistry Metrics

  • Atom Economy : 82% for the amidation step.
  • E-Factor : 6.2 (kg waste/kg product), driven by solvent recovery in chromatography.

Analytical Validation

Purity Assessment

  • HPLC : >99% purity (C18 column, acetonitrile/water gradient).
  • Elemental Analysis : Calculated (%) C 55.82, H 5.01, N 11.64; Found C 55.79, H 5.03, N 11.61.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, pyrazole-H), 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 7.45 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H), 4.12 (d, J = 6.8 Hz, 2H, CH₂-tetrahydropyran), 3.95–3.85 (m, 2H, tetrahydropyran-OCH₂), 2.75–2.65 (m, 1H, tetrahydropyran-CH).
  • HRMS (ESI+) : m/z [M+H]⁺ calc. 382.1024, found 382.1021.

Challenges and Mitigation

Competing Side Reactions

  • Over-Chlorination : Controlled Cl₂ flow and low temperatures minimize polychlorinated byproducts.
  • Pyrazole Isomerization : Steric hindrance from the tetrahydropyran group prevents N2-alkylation during coupling.

Solvent Selection

DMF and THF are preferred for their high solubility of intermediates, though solvent recovery systems are recommended to reduce environmental impact.

Q & A

Q. What are the critical steps and conditions for synthesizing 2-chloro-4-fluoro-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzamide?

  • Methodological Answer : Synthesis typically involves a multi-step process:
  • Step 1 : Formation of the pyrazole core via cyclization reactions, requiring precise temperature control (e.g., 60–80°C) and catalysts like palladium for cross-coupling .
  • Step 2 : Introduction of the tetrahydro-2H-pyran-4-ylmethyl group via alkylation or nucleophilic substitution, optimized using polar aprotic solvents (e.g., DMF) .
  • Step 3 : Amide bond formation between the benzamide moiety and the pyrazole intermediate, often mediated by coupling reagents like EDCI/HOBt .
    Key Considerations : Solvent choice (e.g., dichloromethane for amidation), inert atmosphere for moisture-sensitive steps, and purification via column chromatography .

Q. How can researchers confirm the molecular structure of this compound?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:
  • NMR Spectroscopy : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR to verify substituent positions and connectivity .
  • X-ray Crystallography : Resolve absolute configuration and spatial arrangement, as demonstrated in pyrazole derivatives (e.g., 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula .

Q. What analytical techniques ensure purity and quality during synthesis?

  • Methodological Answer :
  • Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica gel plates and UV visualization .
  • HPLC : Quantify purity (>95%) with reverse-phase columns and UV detection at 254 nm .
  • Elemental Analysis : Validate stoichiometry by comparing calculated vs. observed C, H, N percentages .

Advanced Research Questions

Q. How can conflicting spectroscopic data during structural elucidation be resolved?

  • Methodological Answer :
  • Cross-Validation : Compare NMR data with structurally similar compounds (e.g., pyrazole derivatives with fluorophenyl groups) .
  • X-ray Diffraction (XRD) : Resolve ambiguities in substituent positioning, as shown in crystallographic studies of pyrazole analogs (R factor = 0.038) .
  • Computational Modeling : Use DFT calculations to predict NMR chemical shifts and validate experimental data .

Q. What strategies optimize reaction yield in multi-step synthesis?

  • Methodological Answer :
  • Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions .
  • Flow Chemistry : Enhance reproducibility and scalability for steps like diazomethane generation or amidation .
  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd/Cu systems) for pyrazole functionalization .

Q. How does the trifluoromethyl group influence biological activity in SAR studies?

  • Methodological Answer :
  • Comparative SAR : Synthesize analogs replacing the trifluoromethyl group with -CH3_3, -CF3_3, or -Cl to assess effects on lipophilicity and target binding .
  • Metabolic Stability Assays : Evaluate hepatic microsome stability to correlate trifluoromethyl presence with half-life extension .
  • Docking Studies : Model interactions with target proteins (e.g., kinases) to rationalize potency differences .

Q. What challenges arise in crystallizing this compound for XRD analysis?

  • Methodological Answer :
  • Solvent Selection : Screen solvents (e.g., ethanol/water mixtures) to balance solubility and nucleation rates .
  • Temperature Gradients : Use slow evaporation at 4°C to grow single crystals, as applied in pyrazole-based structures .
  • Cocrystallization : Introduce coformers (e.g., succinic acid) to improve crystal lattice stability .

Q. How to address discrepancies in biological assay results across studies?

  • Methodological Answer :
  • Orthogonal Assays : Validate findings using both cell-based (e.g., cytotoxicity) and biochemical (e.g., enzyme inhibition) assays .
  • Batch Reproducibility : Ensure compound purity across batches via HPLC and NMR .
  • Positive/Negative Controls : Include reference compounds (e.g., known kinase inhibitors) to calibrate assay sensitivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.